molecular formula C10H5F3O3 B2619762 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one CAS No. 1539002-96-4

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B2619762
CAS No.: 1539002-96-4
M. Wt: 230.142
InChI Key: BNHQMTCBDBDLTG-UHFFFAOYSA-N
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Description

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromenones This compound is characterized by the presence of a hydroxyl group at the 4th position and a trifluoromethyl group at the 8th position on the chromenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-hydroxyacetophenone and trifluoromethylated benzaldehyde can be used. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase, which is involved in the biosynthesis of fatty acids in bacteria. This inhibition can lead to the disruption of bacterial cell membrane synthesis, resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone ring, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

4-hydroxy-8-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)6-3-1-2-5-7(14)4-8(15)16-9(5)6/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHQMTCBDBDLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)OC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539002-96-4
Record name 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one
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